

An In-depth Technical Guide to the Structure and Synthesis of Catechol Violet

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Compound of Interest

Compound Name: Catechol violet

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of **Catechol Violet**, an important triphenylmethane dye. The information presented herein is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development in understanding and utilizing this compound.

Chemical Structure and Identification

Catechol Violet, also known as pyrocatecholsulfonephthalein, is a sulfonphthalein dye. Its chemical structure consists of a sulfobenzoic acid anhydride backbone condensed with two catechol (1,2-dihydroxybenzene) moieties. This structure is responsible for its properties as a pH indicator and a complexometric indicator for metal ion titrations.

The definitive identification of **Catechol Violet** is based on the following identifiers:

- IUPAC Name: 3,3-bis(3,4-dihydroxyphenyl)-3H-2,1-benzoxathiole-1,1-dione[1]
- Molecular Formula: C₁₉H₁₄O₇S[1]
- CAS Number: 115-41-3[1]
- SMILES: O=S1(=O)OC(c2ccc(O)c(O)c2)(c3ccc(O)c(O)c3)c4ccccc14

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Catechol Violet** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	386.38 g/mol	[2]
Melting Point	>200 °C (decomposes)	[3]
Boiling Point	659.5 °C (Predicted)	
Density	1.632 g/cm ³ (Predicted)	
pKa	7.21 (Predicted)	
Water Solubility	Soluble	[3]
λ_{max} (in water)	Varies with pH	
440 nm	[4]	
575 nm	[4]	
581 nm (in organic solvent with Sn(IV))	[4]	
660 nm (with Sn(IV) in acidic solution)	[4]	

Synthesis Pathway

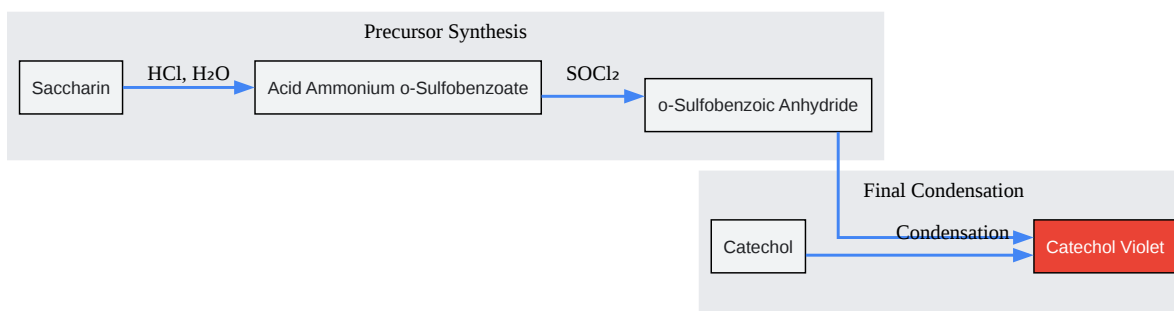
The synthesis of **Catechol Violet** is achieved through the condensation of catechol with o-sulfobenzoic anhydride. This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich catechol rings attack the electrophilic carbonyl carbon of the anhydride.

The overall synthesis can be broken down into two main stages:

- **Preparation of o-Sulfobenzoic Anhydride:** This precursor is typically synthesized from acid ammonium o-sulfobenzoate, which can be prepared from the hydrolysis of saccharin.

- Condensation with Catechol: o-Sulfobenzoic anhydride is then reacted with catechol to yield **Catechol Violet**.

Below is a DOT script representation of the synthesis pathway.



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Caption: Synthesis pathway of **Catechol Violet** from saccharin.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of **Catechol Violet**.

Preparation of Acid Ammonium o-Sulfobenzoate from Saccharin

This procedure is adapted from established organic synthesis protocols.

- Materials:
 - o-Sulfobenzoic imide (saccharin)
 - Concentrated hydrochloric acid (HCl)

- Distilled water
- Procedure:
 - In a large flask equipped with a stirrer and reflux condenser, combine 188 g of saccharin, 565 mL of distilled water, and 188 g of concentrated HCl.
 - Heat the mixture to boiling with continuous stirring until all the solid dissolves (approximately 2.5-3 hours).
 - Add another 188 g of saccharin to the solution and continue heating with stirring until a clear solution is obtained (approximately 1.5-2 hours).
 - Continue heating for an additional hour.
 - Pour the hot solution into a suitable container and allow it to cool to crystallize.
 - Collect the crystals by suction filtration and wash them with ice-cold distilled water to remove excess HCl.
 - Dry the crystals to obtain acid ammonium o-sulfobenzoate. The mother liquor can be concentrated to yield a second crop of crystals.

Preparation of o-Sulfobenzoic Anhydride

This protocol describes the conversion of acid ammonium o-sulfobenzoate to the anhydride.

- Materials:
 - Acid ammonium o-sulfobenzoate (finely powdered)
 - Thionyl chloride (SOCl_2)
 - Dry benzene
- Procedure:
 - In a flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene.

- With stirring, add 145 g of thionyl chloride.
- Gently warm the mixture on a steam bath to initiate the reaction, which evolves hydrogen chloride and sulfur dioxide. Continuous stirring is essential.
- After approximately 15 hours of heating, the evolution of gases will slow down. Add an additional 400 mL of dry benzene and continue heating until gas evolution ceases (about 5 more hours).
- Filter the hot mixture by suction to remove the solid ammonium chloride, and wash the solid with hot benzene.
- Combine the filtrates and distill off the benzene until the volume is reduced to about 300 mL.
- Cool the solution in an ice bath to crystallize the o-sulfobenzoic anhydride.
- Collect the crystals. The product can be further purified by recrystallization from dry benzene or by distillation under reduced pressure.

Synthesis of Catechol Violet

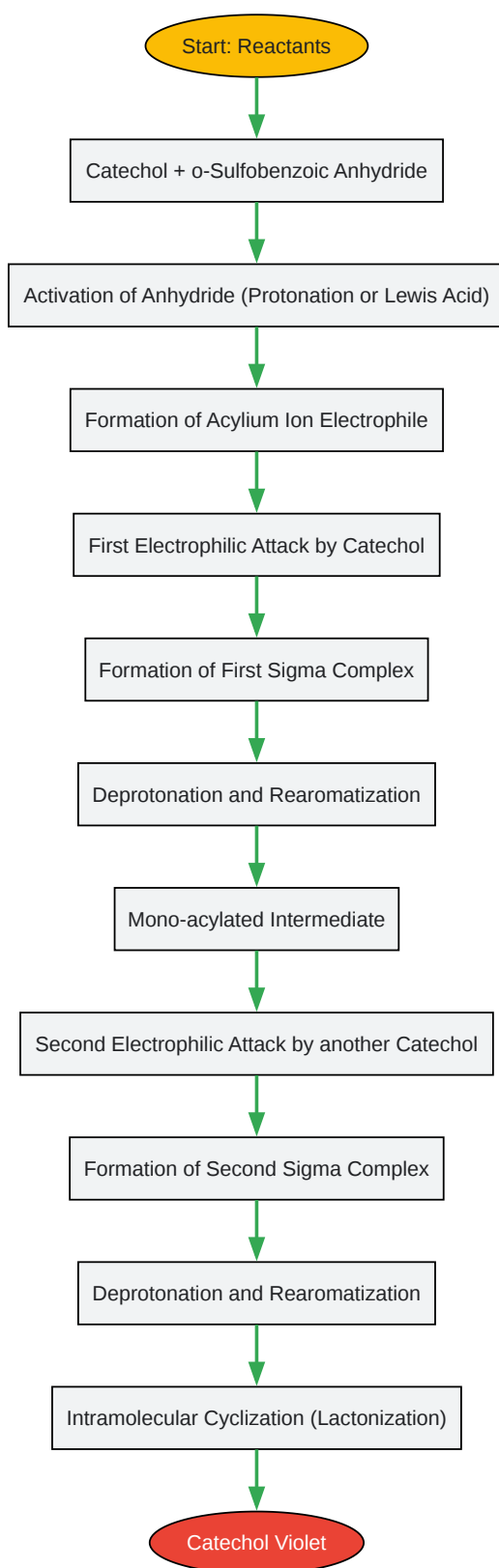
This procedure is based on a patented method for the synthesis of **Catechol Violet**.^[5]

- Materials:
 - Catechol
 - o-Sulfobenzoic anhydride (referred to as o-methylbenzenesulfonic anhydride in the patent, which is likely a synonym or a closely related precursor)
 - Toluene
 - Glacial acetic acid
 - Ether
- Procedure:

- Dissolve 1100 g of catechol in 3000 mL of toluene in a reaction vessel.
- Add 900 g of dried and crushed o-sulfobenzoic anhydride to the solution.
- Heat the mixture to reflux and maintain a temperature of 95-105 °C with stirring for 5 hours.[5]
- Adjust the acidity of the reaction solution with glacial acetic acid until the solution turns completely yellow.[5]
- Cool the reaction mixture and wash it with ether.
- Allow the mixture to stand for 30 minutes, then collect the precipitate by filtration.[5]
- Dry the product at 50 °C to obtain **Catechol Violet**. [5]

Reaction Mechanism

The synthesis of **Catechol Violet** from catechol and o-sulfobenzoic anhydride proceeds via a Friedel-Crafts-type acylation reaction, which is a form of electrophilic aromatic substitution. The following diagram illustrates the proposed logical workflow of the reaction mechanism.



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Caption: Logical workflow of the **Catechol Violet** synthesis mechanism.

This guide provides essential technical information on the structure and synthesis of **Catechol Violet**. The detailed protocols and compiled data serve as a valuable resource for laboratory work and further research involving this versatile dye.

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